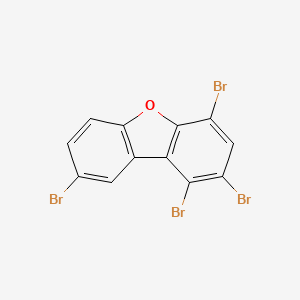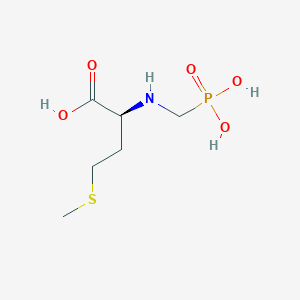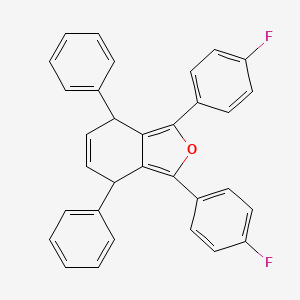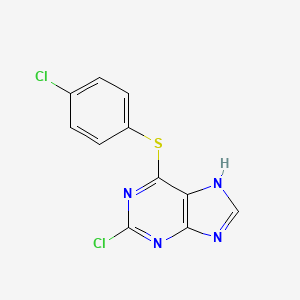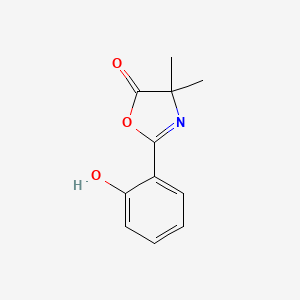
1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three methyl groups and a benzoate ester group, making it a unique derivative of pyrazole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst. The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Wirkmechanismus
The mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole: A similar compound with three methyl groups but lacking the benzoate ester group.
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: Another pyrazole derivative with different substituents on the pyrazole ring.
Uniqueness
1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is unique due to the presence of both the benzoate ester group and the specific arrangement of methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
(1,2,5-trimethyl-3H-pyrazol-3-yl) benzoate |
InChI |
InChI=1S/C13H16N2O2/c1-10-9-12(15(3)14(10)2)17-13(16)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
InChI-Schlüssel |
GEVFDRSMRXOPEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N(N1C)C)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


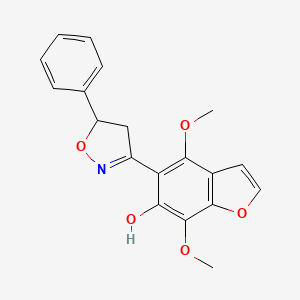
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
